Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

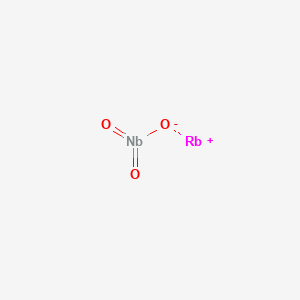

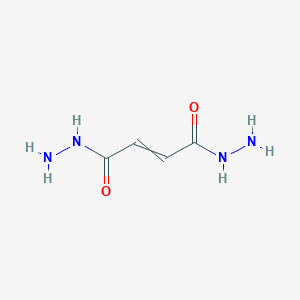

Al(thd)3 is a compound with applications in the field of chemistry, particularly in coordination compounds and material sciences. It has been extensively studied for its unique properties and applications.

Synthesis Analysis

The synthesis of Al(thd)3 involves complex chemical processes. These compounds have been synthesized and characterized using techniques like NMR, UV-visible spectroscopy, X-ray diffraction, and mass spectrometry (Richeter, Thion, van der Lee, & Leclercq, 2006).

Molecular Structure Analysis

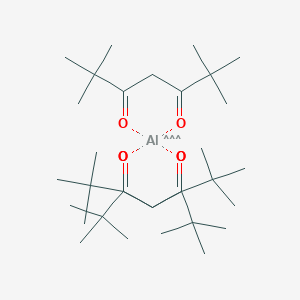

The molecular structure of Al(thd)3 has been determined through methods like gas-phase electron diffraction, quantum chemical (DFT) calculations, and X-ray crystallography. These studies reveal that Al(thd)3 has a coordination polyhedron best described as a slightly distorted octahedron (Belova, Dalhus, Girichev, Giricheva, Haaland, Kuzmima, & Zhukova, 2011).

Aplicaciones Científicas De Investigación

Hydrogen and Energy Storage

Aluminum hydride (AlH3) and its derivatives are recognized for their potential as hydrogen and energy storage materials, given their high energy density. These compounds have been explored for use in rocket fuels, explosives, reducing agents, and as a hydrogen source for portable fuel cells. The synthesis, crystallographic structures, thermodynamics, kinetics, and potential regeneration routes of aluminum hydride have been subjects of extensive research (Graetz et al., 2011).

Molecular Structure Analysis

The molecular structure of tris-2,2,6,6-tetramethyl-heptane-3,5-dione aluminum, or Al(thd)3, has been characterized using quantum chemical calculations, X-ray crystallography, and gas-phase electron diffraction. These studies provide detailed insights into the molecular configuration, showcasing its D3 symmetry and bond distances, contributing to a deeper understanding of aluminum complexes in various states (Belova et al., 2011).

Chemical Vapor Deposition (CVD) Applications

The use of aluminum β-diketonates, such as aluminum tris-tetramethyl-heptanedionate [Al(thd)3], has been investigated in the chemical vapor deposition (CVD) of Al2O3 films. This method is crucial for producing abrasion-resistant materials for cutting tools and has advantages over traditional AlCl3-based processes due to less corrosiveness and lower deposition temperatures. The resulting Al2O3 films exhibit crystallinity at significantly lower temperatures, highlighting the potential of aluminum β-diketonates in advanced material synthesis (Devi et al., 2002).

Surface Science and Engineering

In the realm of surface science, the interaction of aluminum with various materials, including organic electroactive devices, has been scrutinized. For instance, the interface formation between aluminum and p-sexiphenyl (6P) has been explored, revealing insights into the physicochemical interactions at the metal-organic interface. This research is pivotal for optimizing aluminum's use in electronic and photonic applications, ensuring compatibility and enhanced performance of materials (Koch et al., 1999).

Safety and Hazards

Propiedades

InChI |

InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIGDHMCMRAAAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60AlO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)- | |

CAS RN |

14319-08-5 |

Source

|

| Record name | NSC174884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cytidine,[5-3H]](/img/structure/B77100.png)